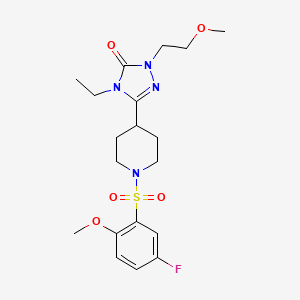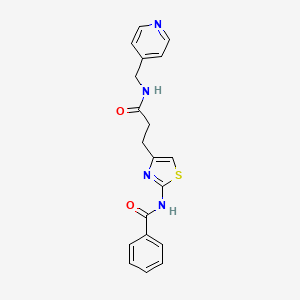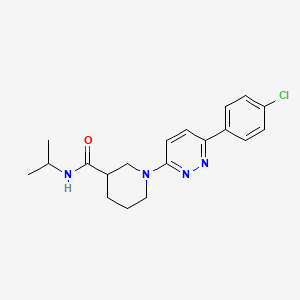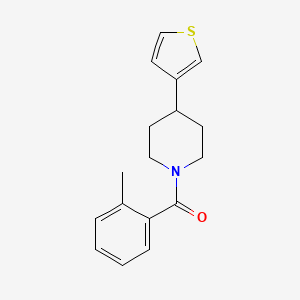
4-ethyl-3-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-3-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H27FN4O5S and its molecular weight is 442.51. The purity is usually 95%.
BenchChem offers high-quality 4-ethyl-3-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl-3-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
A study by Wu et al. (1997) introduced a new sulfonate reagent for analytical derivatization in liquid chromatography, highlighting the role of sulfonate groups (similar to those in the compound of interest) in enhancing detection sensitivity and specificity in analytical methods. The reagent facilitated the sensitive detection of analytes after tagging, demonstrating the potential of such chemical functionalities in analytical chemistry applications (Wu et al., 1997).
Anticancer Research
Karayel's research (2021) on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors explored the anticancer properties of compounds structurally related to the one . The study's molecular docking and stability analyses contribute to understanding the interaction of such compounds with biological targets, underscoring their relevance in developing anticancer therapies (Karayel, 2021).
Synthesis and Characterization in Medicinal Chemistry
Research by Han et al. (2018) on the synthesis and characterization of naproxen derivatives incorporating 1,2,4-triazole revealed these compounds' potential anticancer activities. This study exemplifies the significance of incorporating triazole rings (similar to the target compound) in designing new therapeutic agents (Han et al., 2018).
Antimicrobial Activities
Bektaş et al. (2010) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities, providing insights into the antimicrobial potential of compounds containing triazole functionalities. Such studies highlight the utility of these chemical structures in developing new antimicrobial agents (Bektaş et al., 2010).
Herbicidal Activities
A study by Luo et al. (2008) on novel triazolinone derivatives as Protox inhibitors demonstrated the herbicidal activities of compounds with triazolinone structures. This research indicates the potential application of such compounds in agricultural chemistry to control broadleaf weeds in rice fields (Luo et al., 2008).
Eigenschaften
IUPAC Name |
4-ethyl-5-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-2-(2-methoxyethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN4O5S/c1-4-23-18(21-24(19(23)25)11-12-28-2)14-7-9-22(10-8-14)30(26,27)17-13-15(20)5-6-16(17)29-3/h5-6,13-14H,4,7-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYQGERRHLDILJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Cyclopropylamino)ethyl]dimethylamine dihydrochloride](/img/structure/B2779515.png)
![(4-Morpholin-4-ylphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2779516.png)
![2-phenyl-4-[4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]sulfonylphenyl]-1,3-thiazole](/img/structure/B2779517.png)
![(1-(Cyclopropylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2779518.png)

![2-[(4-Bromophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2779521.png)



![N-(2,6-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2779532.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide](/img/structure/B2779533.png)


![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2779536.png)